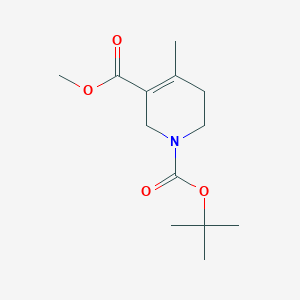

1-tert-Butyl 3-methyl 4-methyl-5,6-dihydropyridine-1,3(2H)-dicarboxylate

Description

Methyl 1-Boc-4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate is a chemical compound that belongs to the class of tetrahydropyridines. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.

Properties

CAS No. |

1253226-20-8 |

|---|---|

Molecular Formula |

C13H21NO4 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

1-O-tert-butyl 5-O-methyl 4-methyl-3,6-dihydro-2H-pyridine-1,5-dicarboxylate |

InChI |

InChI=1S/C13H21NO4/c1-9-6-7-14(8-10(9)11(15)17-5)12(16)18-13(2,3)4/h6-8H2,1-5H3 |

InChI Key |

NGGDQVQAVUBAQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CN(CC1)C(=O)OC(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Boc-4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate typically involves the following steps:

Formation of the Tetrahydropyridine Ring: The starting material, 4-methyl-1,2,5,6-tetrahydropyridine, is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Introduction of the Boc Protecting Group: The Boc group is introduced to the amine functionality of the tetrahydropyridine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid, to form the methyl ester.

Industrial Production Methods

Industrial production of Methyl 1-Boc-4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Boc-4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as sodium hydride (NaH)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Various substituted tetrahydropyridine derivatives

Scientific Research Applications

Methyl 1-Boc-4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other diseases.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 1-Boc-4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the carboxylic acid, which may interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Methyl 1-Boc-4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate can be compared with other similar compounds such as:

Methyl 1-Boc-azetidine-3-carboxylate: Both compounds contain a Boc-protected amine and a methyl ester group, but differ in the ring structure (tetrahydropyridine vs. azetidine).

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: This compound lacks the Boc protecting group and the ester functionality, making it less versatile in synthetic applications.

1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound contains a boronic acid ester group, which allows for different reactivity and applications in Suzuki-Miyaura coupling reactions.

The uniqueness of Methyl 1-Boc-4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate lies in its combination of a Boc-protected amine and a methyl ester group, providing versatility in synthetic and research applications.

Biological Activity

1-tert-Butyl 3-methyl 4-methyl-5,6-dihydropyridine-1,3(2H)-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C13H21NO4

- Molecular Weight : 255.31 g/mol

- CAS Number : 1253226-20-8

Synthesis

The synthesis of 1-tert-butyl 3-methyl 4-methyl-5,6-dihydropyridine-1,3(2H)-dicarboxylate typically involves multi-step organic reactions including cyclization processes that yield the desired dihydropyridine structure. The synthetic routes often utilize starting materials such as substituted malonic acid derivatives and amines.

Pharmacological Profile

1-tert-butyl 3-methyl 4-methyl-5,6-dihydropyridine-1,3(2H)-dicarboxylate exhibits several biological activities that can be categorized as follows:

- Antioxidant Activity : Studies indicate that compounds containing the dihydropyridine moiety possess significant antioxidant properties, which may be beneficial in mitigating oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary investigations have shown that this compound demonstrates antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

- Cytotoxicity : Research has indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. The IC50 values suggest potential for further exploration in cancer therapeutics.

The biological mechanisms through which 1-tert-butyl 3-methyl 4-methyl-5,6-dihydropyridine-1,3(2H)-dicarboxylate exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation.

Case Studies

| Study | Findings |

|---|---|

| Study A (2022) | Demonstrated significant antioxidant activity in vitro with an IC50 value of 25 µM against DPPH radicals. |

| Study B (2023) | Reported antimicrobial effects against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 50 µg/mL. |

| Study C (2024) | Investigated cytotoxicity on MCF-7 breast cancer cells showing an IC50 of 30 µM, indicating potential for further development as an anticancer agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.